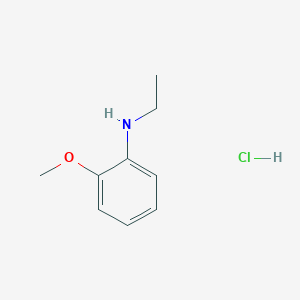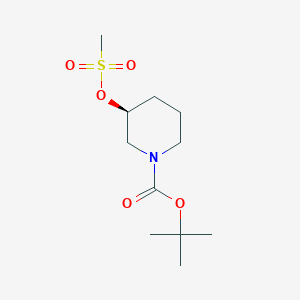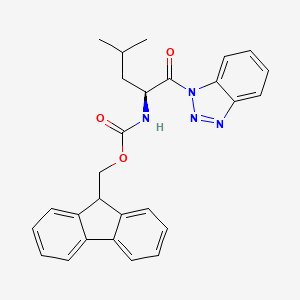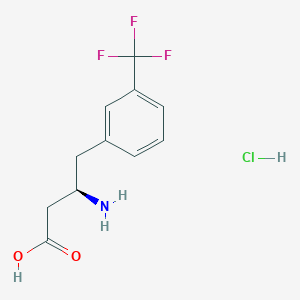
3-Pyrrolylboronic acid
Overview
Description
3-Pyrrolylboronic acid is a boronic acid derivative of the pyrrole moiety. It is an important intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds through cross-coupling reactions. The boronic acid group provides a versatile handle for such transformations, making it a valuable building block in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrrolylboronic acids and their derivatives has been explored through various methods. An improved protocol for the preparation of 3-pyridylboronic acid, which shares a similar heteroaromatic structure with this compound, has been developed using a lithium-halogen exchange and "in situ quench" technique, starting from 3-bromopyridine . This method could potentially be adapted for the synthesis of this compound. Additionally, the synthesis of trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters has been described, which involves lithiation-boronation protocols . These methods highlight the versatility of boronic acids in functionalizing heteroaromatic compounds.
Molecular Structure Analysis
The molecular structure and vibrational spectra of pyridineboronic acids, which are structurally related to pyrrolylboronic acids, have been studied using density functional theory calculations and experimental techniques such as Fourier transform Raman and infrared spectroscopy . These studies provide insights into the stability and electronic properties of boronic acid derivatives, which are relevant for understanding the behavior of this compound.
Chemical Reactions Analysis
This compound is expected to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. For instance, the palladium-catalyzed cross-coupling of arylboronic acids with heteroaryl halides has been demonstrated to yield heteroaryl-pyridines . Similarly, the rhodium-catalyzed 1,4-addition of arylboronic acids to pyrrolopyridinones has been reported, showcasing the utility of boronic acids in the construction of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their ability to form reversible covalent bonds with diols and amino acids, which is a key feature in their application in sensor technologies and drug discovery. The water-soluble polypyrrole derivative, poly[4-(3-pyrrolyl)butanesulfonic acid], demonstrates the potential of pyrrolylboronic acid derivatives to be used in the development of conductive polymers10. The synthesis and properties of this polymer highlight the importance of the pyrrolylboronic acid moiety in creating materials with desirable electronic properties.
Scientific Research Applications
Synthesis Techniques
3-Pyrrolylboronic acid and its derivatives, such as 3-pyridylboronic acid, have been the subject of extensive research due to their utility in organic synthesis. An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine, involving lithium-halogen exchange and "in situ quench," highlights the advancements in the synthesis of these compounds. This technique has been further evaluated for other aryl halides in the preparation of arylboronic acids (Li et al., 2002).
Corrosion Protection
The use of this compound in corrosion protection has been explored through the synthesis of poly(3-aminophenylboronic acid-co-pyrrole) on mild steel. This compound showed enhanced corrosion resistance compared to other coatings, demonstrating its potential in industrial applications (Sarıarslan et al., 2020).
Conducting Polymers and Biosensors
Novel conducting polymers incorporating this compound derivatives have been developed for biosensing applications. These polymers, like 3-pyrrolylacrylic acid and 3-pyrrolylpentanoic acid, exhibit properties conducive to gene sensor construction, with potential in biomedical research and diagnostics (Peng et al., 2007).
Molecular Structures and Spectroscopy
Detailed studies on the molecular structure and vibrational spectra of pyridineboronic acids, including 3-pyridineboronic acid derivatives, have been conducted using density functional theory calculations. These studies offer insight into the electronic properties and potential applications of these compounds in various scientific fields (Kurt et al., 2008).
Reactivity and Chemosensor Development
Research into the reactivity of 3-pyridinium boronic acid compared to its ionized form has provided fundamental insights for developing effective organoboron-based chemosensors. This work contributes to the understanding of how molecular structure influences reactivity and sensor performance (Iwatsuki et al., 2012).
Polymer Synthesis and Drug Delivery
This compound derivatives have been utilized in the synthesis of water-soluble self-acid-doped polypyrrole films for controlled drug delivery applications. The properties of these films, such as pH- and thermo-sensitivity, make them suitable for developing advanced drug delivery systems (Chang et al., 1998).
Organic Solar Cells
The structural and optical properties of composite polymer/fullerene films, which include derivatives of pyrrolylboronic acid, have been investigated for their use in organic solar cells. This research contributes to the development of more efficient solar cell technologies (Erb et al., 2005)
Safety and Hazards
Safety data sheets suggest that exposure to 3-Pyrrolylboronic acid should be minimized. In case of inhalation, the victim should be moved to fresh air, and if breathing is difficult, oxygen should be given. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .
Future Directions
While specific future directions for 3-Pyrrolylboronic acid are not mentioned in the literature, boronic acids in general are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mechanism of Action
Target of Action
The primary target of 3-Pyrrolylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a part of the broader biochemical pathways involved in carbon–carbon bond formation . The reaction contributes to the synthesis of complex organic compounds by joining chemically differentiated fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This occurs as a result of the Suzuki–Miyaura cross-coupling reaction, where this compound is used as an organoboron reagent .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant of various functional groups , which can influence the efficacy and stability of this compound.
properties
IUPAC Name |
1H-pyrrol-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-1-2-6-3-4/h1-3,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITITTQOWAPHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647876 | |
| Record name | 1H-Pyrrol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763120-55-4 | |
| Record name | 1H-Pyrrol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



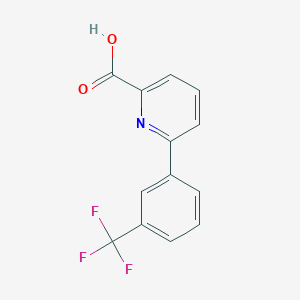

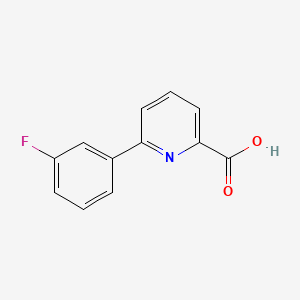
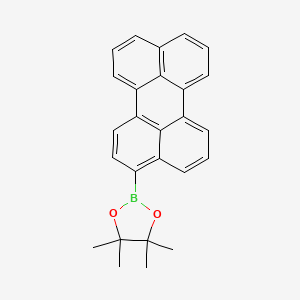
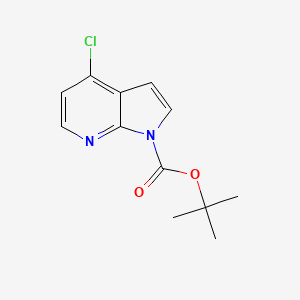

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
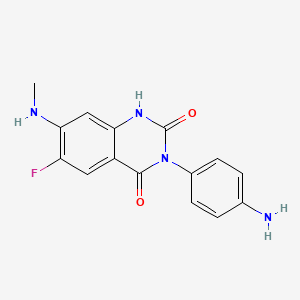

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)
